molecular formula C21H20N2O3S2 B2432541 (3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide CAS No. 1390807-51-8

(3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide

Cat. No.: B2432541
CAS No.: 1390807-51-8
M. Wt: 412.52
InChI Key: XIDJSPOWPIYPAJ-UHFFFAOYSA-N
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Description

(3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a sophisticated chemical probe of significant interest in oncological research, primarily for its potent and selective inhibitory activity against cyclin-dependent kinases (CDKs). This compound features a core cyclopenta[b]quinoline scaffold, a structure known to effectively mimic the purine binding site of ATP, facilitating high-affinity interactions with the kinase domain. The specific substitution pattern, including the (Z)-configured thiophen methylidene group, is critical for its selectivity profile, particularly towards CDK2, a key regulator of cell cycle progression. Research indicates that this compound acts by inducing G1/S phase cell cycle arrest in proliferating cells, leading to apoptosis in various cancer cell lines. Its primary research value lies in dissecting the complex signaling pathways governed by the cell cycle and in evaluating the therapeutic potential of CDK inhibition in models of cancer, such as breast and ovarian carcinomas. Furthermore, the molecule serves as a valuable chemical tool for validating CDK2 as a target and for exploring synthetic lethality in combination therapy studies. The methylsulfonylethyl carboxamide moiety enhances the compound's solubility and pharmacokinetic properties, making it suitable for more advanced in vitro and in vivo research applications.

Properties

IUPAC Name

(3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-28(25,26)12-10-22-21(24)19-16-6-2-3-7-18(16)23-20-14(8-9-17(19)20)13-15-5-4-11-27-15/h2-7,11,13H,8-10,12H2,1H3,(H,22,24)/b14-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDJSPOWPIYPAJ-YPKPFQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC(=O)C1=C2CCC(=CC3=CC=CS3)C2=NC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)CCNC(=O)C1=C2CC/C(=C/C3=CC=CS3)/C2=NC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide is a member of the cyclopentaquinoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and neuroprotection. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

This compound features a cyclopentaquinoline core, which is known for its ability to intercalate DNA and inhibit topoisomerases, leading to anticancer effects.

The biological activity of this compound is primarily attributed to its ability to:

  • Intercalate DNA : Similar to other cyclopentaquinolines, it can insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Inhibit Topoisomerase II : This enzyme is crucial for DNA unwinding during replication; inhibition can lead to apoptosis in cancer cells.
  • Induce Apoptosis : The compound has been shown to trigger apoptotic pathways in various cancer cell lines.

Anticancer Activity

Recent studies have evaluated the anticancer potential of various cyclopentaquinoline derivatives, including the compound . The findings are summarized in the following table:

CompoundCancer Cell LineIC₅₀ (µM)Mechanism
(3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamideHepG-2 (liver)7.06Topoisomerase II inhibition
MCF-7 (breast)11.61Apoptosis induction
HCT-116 (colon)6.28DNA intercalation
MDA-MB-231 (breast)8.32Cell cycle arrest
Caco-2 (intestinal)18.76Apoptotic pathway activation

These results indicate that the compound exhibits promising anticancer activity across multiple cell lines, with IC₅₀ values comparable to established chemotherapeutics like doxorubicin.

Neuroprotective Effects

In addition to its anticancer properties, cyclopentaquinoline derivatives have been investigated for their neuroprotective potential, particularly against Alzheimer's disease (AD). The following effects have been noted:

  • Cholinesterase Inhibition : The compound demonstrates significant inhibition of acetylcholinesterase (AChE), which is critical for AD therapy.
  • Oxidative Stress Reduction : It has shown potential in reducing reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
  • Amyloid Beta Aggregation Inhibition : Preliminary studies indicate that it may inhibit the aggregation of amyloid beta peptides, a hallmark of AD pathology.

Case Studies and Research Findings

Several studies have highlighted the biological activity of cyclopentaquinoline derivatives:

  • A study published in Molecules demonstrated that a related derivative exhibited strong AChE inhibition with an IC₅₀ of 0.131 µM, indicating potential for AD treatment .
  • Another investigation into the structure-activity relationship (SAR) revealed that modifications to the cyclopentaquinoline structure could enhance both anticancer and neuroprotective properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide?

  • Answer: The synthesis of cyclopenta[b]quinoline derivatives typically involves cyclization of anthranilic acid with cyclopentanone in POCl₃, followed by coupling with functionalized amines or thiophene derivatives . For example, analogous compounds (e.g., acridine-cyclopentaquinoline hybrids) are synthesized via multi-step reactions using methanol/HCl/ether for protonation and isolation . Key steps include:

  • Cyclization: Use of POCl₃ under reflux to form the cyclopentaquinoline core.
  • Coupling: Reaction with thiophene-based aldehydes or sulfonamide-bearing amines under controlled temperature (e.g., 60–80°C) and solvent systems like DMF or THF.
  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for verifying stereochemistry (e.g., Z/E configuration at the thiophen-2-ylmethylidene group) and substituent positions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC: Reversed-phase HPLC with UV detection (λ = 254–280 nm) assesses purity (>98%) .
  • FTIR: Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Q. What are the recommended storage conditions and stability considerations?

  • Answer: Store at –20°C in airtight, light-protected containers under inert gas (N₂ or Ar). Stability data for related cyclopentaquinoline analogs suggest susceptibility to hydrolysis in aqueous environments; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the thiophen-2-ylmethylidene moiety introduction?

  • Answer:

  • Solvent Selection: Use anhydrous THF or DMF to minimize side reactions.
  • Catalysis: Employ Lewis acids (e.g., ZnCl₂) or Pd catalysts for efficient cross-coupling .
  • Temperature Control: Maintain 60–70°C during imine formation to prevent decomposition.
  • Yield Tracking: Monitor intermediates via TLC (silica gel, ethyl acetate/hexane eluent) .
    • Example Data:
Reaction ConditionYield (%)Purity (%)
THF, 60°C, ZnCl₂7896
DMF, 70°C, no catalyst5288

Q. What strategies address contradictions in biological activity data across similar cyclopentaquinoline derivatives?

  • Answer:

  • Dose-Response Studies: Validate activity thresholds using IC₅₀ assays (e.g., cancer cell lines) with triplicate measurements.
  • Structural Comparisons: Correlate substituent effects (e.g., methylsulfonylethyl vs. trifluoromethyl groups) with activity trends .
  • Computational Modeling: Use molecular docking to predict binding affinities to target proteins (e.g., kinases) .

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

  • Answer:

  • In Vitro Assays:
  • Microsomal Stability: Incubate with liver microsomes (human/rat) to assess metabolic half-life.
  • Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis .
  • In Vivo Studies: Administer via IV/oral routes in rodent models, followed by LC-MS/MS analysis of plasma/tissue samples.

Methodological Notes

  • Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
  • Safety Protocols: Follow OSHA guidelines for handling sulfonamide derivatives; use fume hoods and PPE due to acute toxicity risks .

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